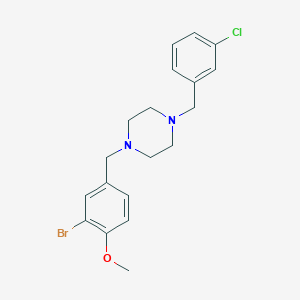
4-nitrophenyl 2-chloro-5-(4-morpholinylsulfonyl)benzoate
Descripción general
Descripción
4-nitrophenyl 2-chloro-5-(4-morpholinylsulfonyl)benzoate is a chemical compound that serves as a precursor in medicinal chemistry. It plays a crucial role in drug development due to its potential applications in various therapeutic areas, including antidiabetic, antimigraine, kinase inhibition, reverse transcriptase inhibition, and antibiotic agents . After reduction of the nitro group, the resulting 4-thiomorpholinoaniline can be utilized as a building block in amide-coupling reactions. The thiomorpholine group, replacing the morpholine group, enhances lipophilicity and represents a metabolically soft spot due to easy oxidation .
Synthesis Analysis
The synthesis of This compound involves a nucleophilic aromatic substitution reaction between 4-fluoronitrobenzene and thiomorpholine. This reaction yields the title compound, which serves as a valuable intermediate for subsequent transformations .
Molecular Structure Analysis
The crystal and molecular structures of the title compound have been characterized. X-ray crystallography reveals an approximately CS-symmetric structure. The nitrogen-bound 4-nitrophenyl group occupies a quasi-axial position on the six-membered thiomorpholine ring, adopting a low-energy chair conformation. Notably, the solid-state structure differs significantly from that of its morpholine analogue. Centrosymmetric dimers form through intermolecular C–H···O weak hydrogen bonds involving methylene groups adjacent to the sulfur atom and face-to-face aromatic stacking .
Chemical Reactions Analysis
The chemical reactivity of This compound lies in its ability to participate in nucleophilic aromatic substitution reactions. These reactions allow for the transformation of the nitro group into the corresponding 4-thiomorpholinoaniline, a versatile building block for further synthetic steps .
Propiedades
IUPAC Name |
(4-nitrophenyl) 2-chloro-5-morpholin-4-ylsulfonylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O7S/c18-16-6-5-14(28(24,25)19-7-9-26-10-8-19)11-15(16)17(21)27-13-3-1-12(2-4-13)20(22)23/h1-6,11H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZDDJBKXMZKHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-{[4-(4-nitrobenzyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B3463031.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B3463047.png)

![ethyl 7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-11-carboxylate](/img/structure/B3463060.png)
![N-(2-furylmethyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3463065.png)
![3-bromo-N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B3463067.png)
![N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbenzamide](/img/structure/B3463071.png)
![N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-3-methylbenzamide](/img/structure/B3463082.png)
![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-3-methylbenzamide](/img/structure/B3463085.png)
![2-[3-(4-pyridinyl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B3463087.png)
![1-[2-(4-methoxyphenoxy)ethyl]piperidine](/img/structure/B3463095.png)
![N-[3-(3,4-dimethylbenzoyl)phenyl]-4-nitrobenzamide](/img/structure/B3463100.png)